DM4-Spdb -

DM4-Spdb

Catalog Number: EVT-8215257
CAS Number:
Molecular Formula: C46H63ClN4O14S2
Molecular Weight: 995.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of DM4-Spdb involves several key steps that leverage chemical reactions to produce the desired conjugate. The primary method includes the formation of disulfide linkages between the maytansinoid payload and the linker molecule, sulfo-SPDB. This process is crucial as it determines the stability and release characteristics of the drug within the biological environment.

  1. Linker Preparation: The sulfo-SPDB linker is synthesized through a series of reactions that typically involve thiol-disulfide exchange mechanisms. This allows for the attachment of DM4 to antibody molecules via stable covalent bonds.
  2. Conjugation Process: The conjugation itself is performed under controlled conditions to ensure optimal drug-to-antibody ratios (DAR). Techniques such as liquid chromatography and mass spectrometry are employed to monitor the progress and yield of the synthesis .
  3. Characterization: Post-synthesis, DM4-Spdb is characterized using methods like UV absorption spectroscopy and capillary electrophoresis to determine its purity and confirm successful conjugation .
Molecular Structure Analysis

The molecular structure of DM4-Spdb can be represented as follows:

  • Core Structure: The core structure is based on maytansine, featuring a complex bicyclic system that includes a methylthiopropanoyl moiety.
  • Linkage: The sulfo-SPDB linker introduces a disulfide bond that facilitates interaction with antibodies.

Structural Data

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: Approximately 373.5 g/mol
  • Key Functional Groups: Methylthio group, disulfide linkage

This structural configuration is essential for its biological activity, allowing DM4-Spdb to effectively bind to target cells while minimizing off-target effects .

Chemical Reactions Analysis

DM4-Spdb undergoes several chemical reactions during its lifecycle as an ADC:

  1. Reduction Reactions: In cellular environments, DM4-Spdb can be subjected to reductive cleavage due to the presence of intracellular thiols, leading to the release of active DM4.
  2. Thiol-Disulfide Exchange: This reaction plays a pivotal role in the stability and efficacy of DM4-Spdb as it interacts with antibody thiols during conjugation processes .
  3. Metabolic Stability: Studies indicate that DM4-Spdb exhibits metabolic stability in vivo, resisting rapid clearance while maintaining therapeutic efficacy against targeted cancer cells .
Mechanism of Action

The mechanism of action for DM4-Spdb involves several interconnected processes:

  1. Targeting Mechanism: Upon administration, DM4-Spdb binds specifically to antigens expressed on cancer cell surfaces via the conjugated antibody component.
  2. Internalization: Following binding, the ADC is internalized into the target cell through endocytosis.
  3. Release of Cytotoxic Payload: Once inside, reducing conditions facilitate the cleavage of disulfide bonds, releasing DM4 into the cytoplasm where it exerts its cytotoxic effects by disrupting microtubule dynamics .

Data Supporting Mechanism

  • IC₅₀ Values: Studies have shown low nanomolar IC₅₀ values for DM4 against various cancer cell lines, indicating potent cytotoxicity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in aqueous solutions.

Chemical Properties

  • Stability: Exhibits stability under physiological conditions but can be cleaved under reductive environments.
  • Reactivity: Reacts with thiol groups; forms stable disulfide bonds during conjugation.

Relevant Data

  • Storage Conditions: Recommended storage at -20°C to maintain stability over time.
  • pH Sensitivity: Optimal activity observed at physiological pH levels (around 7.4) .
Applications

DM4-Spdb has significant applications in cancer therapeutics:

  1. Antibody-Drug Conjugates: Primarily used in ADC formulations targeting specific cancers such as breast cancer and multiple myeloma.
  2. Research Applications: Employed in studies investigating targeted therapies and drug delivery systems aimed at improving treatment outcomes for patients with resistant forms of cancer.
  3. Clinical Trials: Various clinical trials are underway evaluating the efficacy and safety profiles of DM4-Spdb-containing ADCs against different malignancies .

Properties

Product Name

DM4-Spdb

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate

Molecular Formula

C46H63ClN4O14S2

Molecular Weight

995.6 g/mol

InChI

InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11-,26-13-/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1

InChI Key

LAVNQRWLLQGEIB-CUSRITNRSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.